Technical Documentation Center

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
  • CAS: 1564818-41-2

Core Science & Biosynthesis

Foundational

Hydrogen bond donor and acceptor count for 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Technical Whitepaper: Physicochemical Profiling of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Executive Summary This technical guide provides a definitive structural and physicochemical analysis of 1-methyl-3-(pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a definitive structural and physicochemical analysis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine . As a scaffold frequently utilized in fragment-based drug discovery (FBDD) for kinase and protein-protein interaction inhibition, accurate characterization of its hydrogen bonding potential is critical for predicting ligand-target binding thermodynamics.

Quick Reference Data:

Property Count/Value Context

| H-Bond Donors (HBD) | 2 | Exclusively from the C5-primary amine (


). |
| H-Bond Acceptors (HBA)  | 5  (Lipinski) | Total Nitrogen count. |
| Functional HBA  | 3  | Accessible lone pairs on Pyridazine (

) and Pyrazole (

). | | Molecular Weight | ~175.19 Da | Fragment-like chemical space. | | Predicted pKa | ~2.5 - 3.5 | Weakly basic (Pyridine-like nitrogens). |

Structural Deconstruction & Pharmacophore Mapping

To understand the hydrogen bonding behavior, we must first deconstruct the molecule into its constituent electronic environments. The molecule consists of two heteroaromatic rings linked by a single bond, with specific polar functionalities.

The Pyrazole Core (1-Methyl-1H-pyrazol-5-amine)[1]
  • N1 Position (Methylated): The methylation at N1 locks the tautomeric state. This nitrogen is "pyrrole-like," contributing its lone pair to the aromatic

    
    -system (
    
    
    
    electrons). Consequently, N1 is neither a donor nor an acceptor .
  • N2 Position (Imine-like): This nitrogen possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system. It acts as a functional H-bond acceptor .
  • C5 Position (Amine): The exocyclic primary amine (

    
    ) acts as a double H-bond donor . While Lipinski rules count this nitrogen as an acceptor, in practice, its lone pair is heavily delocalized into the pyrazole ring (resonance), rendering it a negligible acceptor .
    
The Pyridazine Pendant (Pyridazin-4-yl)
  • Structure: A 1,2-diazine ring attached at the C4 position.

  • Electronic Character: Pyridazine is electron-deficient. Both nitrogen atoms (N1 and N2 of the pyridazine ring) possess lone pairs. Despite the electrostatic repulsion between adjacent lone pairs (alpha-effect), both remain available for hydrogen bonding, making them functional H-bond acceptors .

Hydrogen Bond Count Analysis

In drug development, a distinction must be made between "Rule-based" counts (for ADME filtering) and "Structure-based" counts (for docking/binding affinity).

Hydrogen Bond Donors (HBD)
  • Source: The primary amine group (

    
    ) at position 5.
    
  • Count: 2 (One for each Hydrogen).

  • Mechanistic Insight: These protons are relatively acidic due to the electron-withdrawing nature of the pyrazole ring, making them strong donors for interactions with backbone carbonyls in protein binding pockets (e.g., the hinge region of kinases).

Hydrogen Bond Acceptors (HBA)
  • Lipinski Count (Rule of 5):

    • Definition: Sum of all Nitrogen and Oxygen atoms.[1]

    • Calculation: 2 (Pyrazole N) + 2 (Pyridazine N) + 1 (Amine N) = 5 .

    • Usage: High-throughput filtering for oral bioavailability.

  • Functional/Pharmacophoric Count:

    • Definition: Number of accessible lone pairs capable of accepting a proton.

    • Calculation:

      • Pyrazole N2: Yes (Strong).

      • Pyridazine N1: Yes (Moderate).[2]

      • Pyridazine N2: Yes (Moderate).

      • Pyrazole N1 (Me): No (No lone pair).

      • Amine N: No (Delocalized/Planar).

    • Total Functional HBA: 3 .

Visualization of H-Bond Vectors

The following diagram illustrates the specific atoms contributing to the donor/acceptor counts, distinguishing between Lipinski theoretical counts and functional binding capabilities.

G H-Bond Vector Map: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine cluster_mol cluster_legend Legend N1 N1 (Methylated) No H-Bond Activity N2 N2 (Pyrazole) Functional HBA N1->N2 C3 N2->C3 C4 C3->C4 Pyd_N1 Pyd-N1 Functional HBA C3->Pyd_N1 Pyridazine Linker C5 C4->C5 C5->N1 Amine_N Amine N (Lipinski HBA only) C5->Amine_N Pyd_N2 Pyd-N2 Functional HBA Pyd_N1->Pyd_N2 H_A H (Donor) Amine_N->H_A H_B H (Donor) Amine_N->H_B Leg1 Red = Functional Acceptor Leg2 Blue = Functional Donor Leg3 Yellow = Lipinski HBA (Non-functional)

Figure 1: Network graph detailing the specific atomic contributions to hydrogen bonding. Note the distinction between the Amine N (Lipinski HBA) and the Ring Nitrogens (Functional HBAs).

Experimental Validation Protocols

To verify these theoretical counts in a wet-lab setting, the following self-validating protocols are recommended.

Protocol A: logP Measurement (Chloroform/Octanol)

This method empirically determines the H-bond donor acidity.

  • Principle: Octanol contains oxygen acceptors that interact with solute donors. Chloroform is a non-H-bonding solvent (mostly). The difference in logP (

    
    ) correlates with H-bond acidity.
    
  • Procedure:

    • Prepare 10 mM stock of the compound in DMSO.

    • Partition between water/octanol and water/chloroform at pH 7.4.

    • Measure concentration in each phase using HPLC-UV (254 nm).

  • Expected Result: A large positive shift indicates strong H-bond donor capability (confirming the

    
     contribution).
    
Protocol B: H-NMR Titration (DMSO- )
  • Principle: The chemical shift of the amine protons is highly sensitive to H-bonding.

  • Procedure:

    • Dissolve compound in CDCl

      
       (non-polar).
      
    • Titrate with DMSO-

      
       (strong acceptor).
      
  • Analysis: Monitor the

    
     peak. A significant downfield shift (
    
    
    
    ppm) confirms the protons are active donors. Lack of shift in the N-Me peak confirms it is not a donor.

Implications for Drug Design

  • Solubility: With a Lipinski HBA count of 5 and HBD count of 2, the molecule sits in the "Goldilocks zone" for aqueous solubility. The high N-count lowers logP, aiding solubility, but the planarity may drive crystal packing.

  • Kinase Selectivity: The "Donor-Acceptor-Donor" motif (if considering the Pyrazole N2 and Amine) is a classic hinge-binding pharmacophore. The Pyridazine ring provides a vector for solvent-exposed interactions or "gatekeeper" residue interactions.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2017).[4] "The Pyridazine Ring System in Drug Discovery." Journal of Medicinal Chemistry. (Contextualizing pyridazine basicity and H-bonding).

  • PubChem Compound Summary. (2024). "1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine." National Library of Medicine.

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Hydrogen Bonding." Angewandte Chemie International Edition.

Sources

Exploratory

Lipophilicity and LogP values of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

The following technical guide details the physicochemical profiling of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., targeting c-M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., targeting c-Met, CDK, or FLT3 pathways).[1]

Executive Summary

The compound 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine represents a class of "polar hinge-binding" scaffolds.[1] Unlike traditional hydrophobic drug cores, this molecule integrates a pyridazine ring (1,2-diazine) and an aminopyrazole moiety. This specific architecture drastically lowers lipophilicity compared to phenyl- or pyridine-based analogs, purposefully engineered to improve aqueous solubility and Ligand Lipophilicity Efficiency (LLE) in drug candidates.

This guide provides a definitive analysis of its lipophilic profile, theoretical vs. experimental values, and the rigorous protocols required to measure them accurately.

Chemical Architecture & Theoretical Lipophilicity[1]

Structural Analysis

The molecule consists of three distinct physicochemical zones that dictate its partition coefficient:

  • The Core (1-methyl-1H-pyrazole): A weak base/aromatic system.[1] The N-methyl group provides a slight lipophilic boost (+0.5 LogP) and blocks tautomerism at the N1 position.

  • The H-Bond Donor (5-amine): The amino group at position 5 is a critical hydrogen bond donor.[1] It lowers LogP significantly (~ -1.0 unit) and often interacts with the "gatekeeper" residue or the hinge region backbone in kinase targets.

  • The Polar Pharmacophore (3-pyridazin-4-yl): The pyridazine ring is the defining feature.[1] With two adjacent nitrogen atoms, it is significantly more hydrophilic (LogP ~ -0.7) than a phenyl ring (LogP ~ 2.1) or pyridine (LogP ~ 0.65).

Predicted vs. Comparative LogP Values

Due to the polarity of the pyridazine and amine groups, this compound resides in the "Low LogP" (hydrophilic) chemical space.

Table 1: Comparative Lipophilicity Profile (In Silico Consensus)

Scaffold / FragmentCalculated LogP (cLogP)*Contribution to Net Hydrophobicity
Full Molecule 0.25 ± 0.4 Neutral / Amphiphilic
Fragment: Pyridazine ring-0.68High Polarity (Lowers LogP)
Fragment: 1-Methylpyrazole0.15Neutral Core
Fragment: Primary Amine-1.10Hydrophilic Donor
Analog: Phenyl-pyrazole~2.30Highly Lipophilic (Reference)
Analog: Pyridyl-pyrazole~1.10Moderately Lipophilic

Analyst Note: The consensus LogP of ~0.25 indicates this molecule is highly soluble in aqueous buffers compared to standard drug-like molecules (LogP 3–5). It is optimized for fraction unbound (f_u) in plasma but may require optimization for passive membrane permeability.

Experimental Determination Protocols

Measuring the LogP of hydrophilic heterocycles requires specialized protocols. Standard "Shake-Flask" methods often fail due to phase emulsion or detection limits in the octanol layer.[1] The following protocols are validated for this specific chemical class.

Protocol A: Potentiometric Titration (LogD vs. pH)

Best for: Determining the ionization profile (pKa) and pH-dependent distribution (LogD).

Rationale: The pyridazine nitrogens (pKa ~2.3) and pyrazole N2 (pKa ~2.5) are weakly basic. The molecule is neutral at physiological pH (7.4) but protonates under acidic conditions.

Workflow:

  • Preparation: Dissolve 1 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.5 M HCl to pH 1.8, then back-titrate with 0.5 M KOH to pH 12.0 using an automatic potentiometric titrator (e.g., Sirius T3).

  • Partitioning: Repeat the titration in the presence of varying volumes of water-saturated octanol.

  • Calculation: The shift in pKa curves (Bjerrum difference plots) allows the calculation of LogP (neutral species) and LogD (ionized species).

Protocol B: RP-HPLC Method (High Throughput)

Best for: Rapid screening and avoiding octanol-water emulsions.[1]

Mechanism: Retention time (


) on a C18 column correlates with lipophilicity.

Step-by-Step Methodology:

  • Column Selection: Use a C18 column with end-capping (e.g., Agilent ZORBAX Eclipse Plus) to minimize silanol interactions with the basic amine.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4) – Critical for maintaining neutral state.

    • B: Methanol (HPLC Grade).

  • Calibration: Run a standard curve of 5 reference compounds with known LogP values (e.g., Pyridine, Aniline, Acetophenone, Benzene, Toluene).

  • Measurement: Inject 10 µL of the sample (100 µM in MeOH). Record

    
    .
    
  • Calculation: Calculate the capacity factor

    
    .
    
    • Apply the derived regression equation:

      
      .
      

Visualization of Physicochemical Workflow

The following diagram illustrates the decision matrix for characterizing the lipophilicity of aminopyrazole derivatives.

LogP_Determination Start Compound: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Check_pKa Step 1: Determine Ionization (pKa) (Predicted pKa ~ 2.3) Start->Check_pKa Decision Is Compound Ionized at pH 7.4? Check_pKa->Decision Method_HPLC Method A: RP-HPLC (pH 7.4) Rapid Screening Decision->Method_HPLC No (Neutral) Method_Shake Method B: Shake-Flask (Octanol/Buffer) Gold Standard Decision->Method_Shake Yes (Charged) Analysis Data Analysis: Calculate LogD vs LogP Method_HPLC->Analysis Method_Shake->Analysis Result Final Output: LogP ~ 0.25 (High Solubility) Analysis->Result

Caption: Workflow for selecting the optimal lipophilicity determination method based on ionization state.

Implications for Drug Development[2][3][4]

Ligand Lipophilicity Efficiency (LLE)

For kinase inhibitors, high lipophilicity often drives non-specific binding and toxicity. This scaffold is designed to maximize LLE :



By keeping LogP low (~0.25), a potency of 10 nM (

) yields an exceptional LLE of 7.75 . This suggests the molecule derives binding energy from specific polar interactions (H-bonds) rather than the hydrophobic effect.
Solubility and Permeability[1]
  • Solubility: Excellent. The pyridazine ring acts as a "solubilizing flag," making formulation in saline feasible without cyclodextrins.

  • Permeability: Moderate. While soluble, the low LogP may limit passive diffusion across the Blood-Brain Barrier (BBB). Optimization (e.g., fluorination) may be required if CNS penetration is a target.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Lakkaniga, N.R., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors."[2] ACS Medicinal Chemistry Letters. [Link]

  • Agilent Technologies. "Determination of Log P for Compounds of Different Polarity Using HDR-DAD Impurity Analyzer System." Application Note 5991-3965EN. [Link]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. [Link]

  • Cheméo. "Chemical Properties of 1-methyl-5-aminopyrazole." Cheméo Chemical Data. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Cross-Coupling Architectures for Pyridazine-Pyrazole Biaryl Systems

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine . The following guide prioritizes Suzuki-Miyaura Cros...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine .

The following guide prioritizes Suzuki-Miyaura Cross-Coupling as the primary methodology requested, while providing a De Novo Cyclization protocol as a high-fidelity alternative for scale-up.

Target Molecule: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Molecular Weight: ~175.19 g/mol Core Challenge: Mitigating catalyst poisoning by the electron-deficient pyridazine "diazine" motif and the coordinating free primary amine.[1]

Strategic Analysis & Retrosynthetic Logic

Synthesizing 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine presents a "push-pull" electronic challenge. The pyridazine ring is highly electron-deficient (π-deficient), making it prone to oxidative addition difficulties or inverse electron demand side reactions.[1] Conversely, the 5-amino-pyrazole moiety is electron-rich (π-excessive) with a free amine capable of chelating Palladium (Pd) species, effectively killing the catalytic cycle.

Critical Decision Matrix
  • Route A (Suzuki Coupling): Best for late-stage diversification (e.g., if you have a library of pyridazine halides). Requires careful catalyst selection to prevent N-coordination.

  • Route B (De Novo Cyclization): Best for multi-gram scale-up of this specific core.[1] Avoids transition metals entirely but requires specific beta-ketonitrile precursors.[1]

Visual Workflow (Retrosynthesis)

Retrosynthesis cluster_0 Route A: Suzuki-Miyaura Coupling cluster_1 Route B: De Novo Cyclization Target Target: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Couple_Intermediates 4-Chloropyridazine + (5-amino-1-methyl-1H-pyrazol-3-yl)boronic acid Target->Couple_Intermediates Retrosynthesis A Cycl_Intermediates 3-oxo-3-(pyridazin-4-yl)propanenitrile + Methylhydrazine Target->Cycl_Intermediates Retrosynthesis B Catalyst Catalyst Selection: XPhos Pd G2 / K3PO4 Couple_Intermediates->Catalyst Regio Regiocontrol: Solvent Polarity (EtOH vs AcOH) Cycl_Intermediates->Regio

Caption: Retrosynthetic disconnection showing the two primary pathways: Metal-catalyzed coupling (Route A) and Condensation/Cyclization (Route B).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of the C3-C4 biaryl bond between the pyrazole and pyridazine rings.[1]

Mechanistic Insight

Standard Pd(PPh3)4 conditions often fail here because the pyridazine nitrogens can displace triphenylphosphine ligands, leading to Pd-black precipitation. We utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos. These bulky, electron-rich ligands prevent the Pd center from coordinating with the pyridazine or the free amine product.

Experimental Procedure

Reagents:

  • Electrophile: 4-Chloropyridazine (1.0 equiv) [Note: 4-bromo is more reactive but often less stable].[1]

  • Nucleophile: 1-methyl-5-amino-1H-pyrazol-3-ylboronic acid pinacol ester (1.1 equiv).[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%).[1]

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Protocol:

  • Inert Setup: Charge a microwave vial or pressure tube with 4-chloropyridazine (1.0 mmol) and the pyrazole boronate (1.1 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Author's Note: If G2 precatalyst is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

  • Base & Solvent: Add K3PO4 (3.0 mmol) followed by degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vessel immediately.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Microwave Option: 120°C for 45 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). Pyridazine-amines are polar; typical elution occurs at 5-8% MeOH.[1]

Troubleshooting Table: Coupling Optimization
IssueObservationRemediation Strategy
Protodeboronation Pyrazole boronate hydrolyzes (mass - Bpin)Switch base to anhydrous Cs2CO3 or K2CO3 .[1] Switch solvent to n-Butanol or Toluene .[1]
Catalyst Poisoning Reaction stalls; Pd black formsIncrease catalyst to 5 mol%. Switch ligand to CM-Phos or CataCXium A .[1]
Amine Interference Low yield; complex mixtureProtect the 5-amine as a Boc-carbamate or Trityl group prior to coupling.[1]

Protocol B: De Novo Cyclization (Scale-Up Route)

Objective: Constructing the pyrazole ring directly onto the pyridazine core. This is often chemically superior to coupling for this specific scaffold as it avoids transition metals.[1]

Mechanistic Insight

The reaction involves the condensation of methylhydrazine with a beta-ketonitrile.[1] The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The internal nitrogen (NH-Me) is more nucleophilic, but the terminal nitrogen (NH2) is less sterically hindered. In refluxing ethanol, the terminal NH2 typically attacks the ketone (most electrophilic site), leading to the desired 5-amino-1-methyl-3-substituted isomer.[1]

Experimental Procedure

Reagents:

  • Precursor: 3-oxo-3-(pyridazin-4-yl)propanenitrile (1.0 equiv).[1]

  • Reagent: Methylhydrazine (1.2 equiv).

  • Solvent: Ethanol (Absolute).

  • Catalyst (Optional): Acetic Acid (0.5 equiv) - helps buffer the reaction and accelerate imine formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-oxo-3-(pyridazin-4-yl)propanenitrile (10 mmol) in Ethanol (50 mL).

  • Addition: Add Methylhydrazine (12 mmol) dropwise at room temperature.

    • Caution: Methylhydrazine is toxic.[1] Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by LCMS for the disappearance of the nitrile.

  • Isolation:

    • Cool the mixture to 0°C.

    • The product often precipitates as a solid. Filter and wash with cold ethanol/ether.[1]

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Heptane.[1]

Functionalization: Buchwald-Hartwig Amination

If the goal is to further react the 5-amine of the target molecule.[1]

The 5-amino group on the pyrazole is moderately nucleophilic but can be sluggish due to the electron-withdrawing pyridazine ring at position 3.[1]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for primary amines).[1]

  • Base: LiHMDS (1.0 M in THF) or NaOtBu .[1]

  • Conditions: 1,4-Dioxane, 90°C.

  • Note: If coupling to an aryl chloride, use BrettPhos.[1] If coupling to an aryl triflate, use RuPhos.

Reaction Pathway Visualization

ReactionPathways Start_A 4-Chloropyridazine Cat_Cycle Pd(II) Oxidative Addition (Rate Limiting Step) Start_A->Cat_Cycle Suzuki Start_B Pyrazole Boronate Start_B->Cat_Cycle Poison Catalyst Poisoning: Pyridazine N-coordination Cat_Cycle->Poison Standard Ligands (PPh3) Product Target: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Cat_Cycle->Product Reductive Elimination (Yield: 60-85%) Ligand Solution: XPhos / SPhos Ligands Ligand->Cat_Cycle Stabilizes Pd(0)

Caption: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to prevent pyridazine-induced catalyst deactivation.

References

  • Pyridazine Cross-Coupling Reviews

    • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.[1][2][3][4][5] Thieme Connect.[1] (Discusses the inherent difficulty of diazine couplings and ligand selection).

  • Suzuki Coupling Methodologies

    • Suzuki-Miyaura Coupling.[1][2][5][6][7] Organic Chemistry Portal.[1] (General mechanistic overview and modern catalyst tables).

  • Aminopyrazole Synthesis

    • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[1][6] RSC Advances.[1] (Demonstrates XPhos Pd G2 utility in aminopyrazole scaffolds).

  • De Novo Cyclization Context

    • Synthesis of 1H-Pyrazolo[3,4-b]pyridines.[1][8][9][10] MDPI.[1] (Provides analogous conditions for condensing hydrazines with beta-keto nitriles to form fused or linked systems).

Sources

Application

Solvent selection for dissolving 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Application Note & Protocol Topic: Strategic Solvent Selection for the Dissolution of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Audience: Researchers, Scientists, and Drug Development Professionals Abstract The effe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Dissolution of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The effective solubilization of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of successful drug discovery and development. The compound 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, a heterocyclic molecule incorporating both pyrazole and pyridazine scaffolds, presents a unique solubility profile dictated by its complex array of functional groups. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and outlines a strategic, multi-tiered approach to solvent selection. We detail the theoretical underpinnings of solubility, present a systematic protocol for experimental solubility determination via the equilibrium shake-flask method, and offer guidance on data interpretation and troubleshooting. The methodologies described herein are designed to empower researchers to make informed, efficient decisions for downstream applications, including reaction chemistry, purification, formulation, and high-throughput screening.

Physicochemical Profile of the Solute

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" posits that a solute will best dissolve in a solvent that shares similar intermolecular forces.[1] An analysis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine reveals a molecule rich in polar and hydrogen-bonding functionalities.

Chemical Structure:

  • Molecular Formula: C₉H₁₀N₆

  • Key Scaffolds: 1-methyl-pyrazole and Pyridazine

Functional Group Analysis:

Functional GroupTypePotential Intermolecular InteractionsExpected Solubility Contribution
Primary Amine (-NH₂) Polar, BasicStrong H-bond donor & acceptor. Can be protonated to form a salt.Enhances solubility in polar protic solvents and acidic aqueous media.
Pyrazole Ring Aromatic HeterocycleN2 atom is an H-bond acceptor. The ring system can participate in π-π stacking.Contributes to polarity. The N-methyl group slightly increases lipophilicity compared to an N-H pyrazole.[2]
Pyridazine Ring Aromatic HeterocycleBoth nitrogen atoms are H-bond acceptors. High dipole moment.[3][4]Significantly increases polarity and enhances solubility in polar solvents.[3][4]

The combination of a primary amine and four nitrogen heteroatoms makes this compound predominantly polar, with a high capacity for hydrogen bonding. Therefore, solubility is anticipated to be highest in polar solvents, particularly those that can act as both hydrogen bond donors and acceptors.

Guiding Principles for Rational Solvent Selection

A systematic approach to solvent selection saves time and resources while providing a robust understanding of the compound's behavior.[5] The process should begin with a theoretical assessment before moving to experimental validation.

The Role of Polarity and Hydrogen Bonding

Solvents can be broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent candidates for dissolving our target compound due to its primary amine and heterocyclic nitrogen atoms.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) These solvents have a large dipole moment but lack O-H or N-H bonds. They can only act as hydrogen bond acceptors. They are also strong candidates, as they can interact favorably with the amine group's hydrogen atoms.

  • Non-Polar Solvents: (e.g., Toluene, Hexane, Dichloromethane) These solvents have low dielectric constants and lack significant hydrogen bonding capability. They are generally poor choices for highly polar molecules and are expected to yield low solubility for this compound.

The Influence of pH

The primary amine group (pKa typically ~9-10) and the basic nitrogen atoms on the pyridazine and pyrazole rings mean the compound's overall charge state is pH-dependent. In acidic conditions, these basic sites can be protonated to form a cationic salt. This salt form is typically much more soluble in aqueous media than the neutral free base.[6] Therefore, acidic aqueous buffers should be considered essential components of a comprehensive solubility screen.

Logical Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting and validating an appropriate solvent system.

G A Analyze Solute Structure (1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine) B Identify Key Functional Groups - Primary Amine (H-bond donor/acceptor) - Pyridazine Nitrogens (H-bond acceptor) - Pyrazole Nitrogen (H-bond acceptor) A->B C Predict Solubility Profile (High polarity, H-bonding capacity) B->C D Select Candidate Solvents (Tiered Approach) C->D E Tier 1: High-Polarity Solvents (DMSO, Water, Ethanol, MeOH) D->E F Tier 2: Mid-Polarity & Aqueous Buffers (ACN, THF, Acetone, pH 2 & 5 Buffers) D->F G Tier 3: Low-Polarity Solvents (DCM, Toluene, Heptane) D->G H Perform Experimental Solubility Assay (e.g., Shake-Flask Method) E->H F->H G->H I Analyze & Interpret Data H->I J Optimize Further (if needed) (Co-solvents, Temperature, Sonication) I->J

Caption: Logical workflow for solvent selection and validation.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[6][7] It measures the equilibrium concentration of a solute in a saturated solution.

Materials & Equipment
  • 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine (solid)

  • Selected solvents (See Table 2 for recommendations)

  • Calibrated analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge capable of holding vials

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • Calibrated positive displacement pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and appropriate mobile phases/diluents

Recommended Solvents for Initial Screening

The following table provides a prioritized list of solvents for an initial solubility screen, covering a range of polarities and functionalities.

TierSolventTypeDielectric Constant (20°C)Boiling Point (°C)Rationale
1 Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2189Excellent H-bond acceptor; often a "universal" solvent for polar drug-like molecules.
1 Water (or pH 7.4 Buffer)Polar Protic80.1100Establishes aqueous solubility baseline; relevant for biological assays.
1 Methanol (MeOH)Polar Protic33.065Good H-bond donor/acceptor.
1 Ethanol (EtOH)Polar Protic24.578Common, less toxic protic solvent used in formulations.
2 Acetonitrile (ACN)Polar Aprotic37.582Common solvent for analysis and purification.
2 0.1 M HCl (aq. pH ~1)Acidic Aqueous~80~100Tests for solubility enhancement via salt formation.
2 Tetrahydrofuran (THF)Polar Aprotic7.666Ether-based solvent with moderate polarity.
3 Dichloromethane (DCM)Non-Polar9.140Common solvent for organic synthesis.
3 TolueneNon-Polar2.4111Aromatic, non-polar solvent.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid (~5-10 mg) to a vial B 2. Add a known volume of solvent (e.g., 1 mL) A->B C 3. Seal vial and shake at constant temp (25°C) for 24-48 hours B->C D 4. Let stand to allow large particles to settle C->D E 5. Centrifuge at >10,000g for 15 minutes D->E F 6. Carefully collect supernatant E->F G 7. Filter supernatant through 0.22 µm filter F->G H 8. Dilute sample accurately into a calibrated range G->H I 9. Quantify concentration (HPLC or UV-Vis) H->I J 10. Calculate Solubility (mg/mL) I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Purity is paramount for the success of subsequent reactions and for ensuring the integrity of biological data. This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the common initial observations and questions that arise during the purification of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine.

Q1: My crude NMR shows multiple methyl singlets. What are the likely impurities?

The presence of multiple methyl singlets in the 1H NMR spectrum is a classic sign of isomeric impurities. The most common cause is non-selective N-methylation of the pyrazole ring.

  • Likely Impurity: The primary suspect is the regioisomer, 2-methyl-3-(pyridazin-4-yl)-2H-pyrazol-5-amine. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. While the desired product is the 1-methyl isomer, methylation can often occur at the N2 position as well, leading to a mixture of products that are often difficult to separate due to their similar polarities.

  • Other Possibilities:

    • Unreacted Starting Material: If your synthesis started from 3-(pyridazin-4-yl)-1H-pyrazol-5-amine, you might see residual unmethylated product.

    • Over-methylation: In rare cases with harsh methylating agents, you could see methylation on the exocyclic amine or the pyridazine ring, though this is less common.

Q2: My compound is streaking badly on a silica gel TLC plate, even with 10% Methanol in DCM. How can I get clean spots?

This is a very common issue when working with basic, nitrogen-rich heterocyclic compounds like your aminopyrazole.[1] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic lone pairs on your compound's nitrogen atoms and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[1]

To resolve this, you need to "mask" these acidic sites:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase.[1]

    • Triethylamine (TEA): Add 1-2% TEA to your eluent (e.g., 88% DCM / 10% MeOH / 2% TEA). TEA is a competitive base that will interact with the silanol groups, allowing your compound to travel up the plate more cleanly.[1]

    • Ammonia Solution: Using a pre-mixed solution of 7N ammonia in methanol as your polar component can also be highly effective.

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice.[2] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture.[2]

Here are the primary causes and solutions:

  • Solution Cooled Too Quickly: Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[3][4]

  • Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures. Try a solvent system where the compound has high solubility when hot and very low solubility when cold.[2][3]

  • Insoluble Impurities: Highly soluble impurities can act as "eutectic-melters," depressing the crystallization point. A pre-purification step like a quick filtration through a silica plug might be necessary.

  • Troubleshooting Steps: If oiling occurs, try to redissolve the oil by adding a small amount of hot solvent, then allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization by creating nucleation sites.[2][4]

Part 2: Guide to Common Impurities and Their Origins

Understanding the synthesis of your target molecule is the key to predicting and targeting the impurities. The most common route to 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine involves the cyclization of a dicarbonyl equivalent with a hydrazine, followed by N-methylation.[5][6]

Impurity TypeLikely Structure/SourceOrigin in SynthesisRecommended Primary Purification Strategy
Regioisomeric Impurity 2-methyl-3-(pyridazin-4-yl)-2H-pyrazol-5-amineNon-selective N-methylation of the pyrazole ring.[7]Preparative HPLC or careful column chromatography.
Starting Material 3-(pyridazin-4-yl)-1H-pyrazol-5-amineIncomplete methylation reaction.Column chromatography or recrystallization.
Reaction Byproducts Products from dimerization or side-reactions of starting materials.[8]Can arise from the initial pyrazole ring formation, especially under harsh conditions.[7]Column chromatography.
Inorganic Salts e.g., NaI, K₂CO₃Remnants from the methylation step (e.g., from CH₃I and a base).Aqueous workup or recrystallization.

Part 3: Step-by-Step Purification Protocols

Here are detailed protocols for the most effective purification methods. Always monitor your fractions by TLC or HPLC to ensure you are collecting the correct product.

Protocol 1: Flash Column Chromatography for Basic Heterocycles

This is the most versatile method for separating the desired product from both more and less polar impurities.

1. Choosing the Stationary Phase:

  • Standard Silica Gel: Most common and cost-effective.
  • Amine-Functionalized Silica: Excellent for eliminating peak tailing without needing a basic modifier in the eluent.
  • Alumina (Neutral or Basic): Can be a good alternative if your compound is sensitive to the acidic nature of silica.

2. Developing the Mobile Phase (Eluent):

  • Initial Scouting (TLC): Start with a moderately polar system like 5% Methanol in Dichloromethane (DCM).
  • Adding a Basic Modifier: As determined in Q2, add 1-2% triethylamine (TEA) to your eluent system to prevent streaking.[1] A good starting system is DCM:MeOH:TEA (95:4:1) .
  • Optimization: Adjust the MeOH concentration to achieve a target Rf of ~0.3 for your desired product on the TLC plate.

3. Column Packing and Loading:

  • Slurry Pack: Pack the column with silica gel slurried in your initial, least polar eluent.
  • Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add silica gel (approx. 2-3x the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, preventing band broadening.

4. Elution and Fraction Collection:

  • Run the column using a gradient or isocratic elution based on your TLC analysis. Collect fractions and analyze them by TLC to pool the pure product.
Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining highly pure, crystalline material, provided a suitable solvent is found.[3][9][10]

1. Solvent Screening:

  • The goal is to find a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2][3]
  • Good Single Solvents to Test: Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.
  • Good Solvent Pairs to Test: Toluene/Heptane, Ethanol/Water, Ethyl Acetate/Hexane.[4]

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.[9]
  • Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[3][4] Ensure the solution is kept hot during this process.
  • If using a solvent pair, dissolve the compound in a minimal amount of the "good" (high solubility) solvent, then add the "bad" (low solubility) solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify.[2]
  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask lightly can slow cooling and promote larger crystal growth.[4]
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3][9]
  • Collect the crystals by vacuum filtration, using a Büchner funnel.[10]
  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3][9]
  • Dry the crystals under high vacuum.

Part 4: Workflow for Impurity Identification and Purification

This diagram outlines a logical workflow from initial analysis to obtaining a pure compound.

PurificationWorkflow Start Crude Product 1-methyl-3-(pyridazin-4-yl) -1H-pyrazol-5-amine Analysis Purity Analysis (LC-MS, 1H NMR) Start->Analysis Decision Purity > 98%? Analysis->Decision End Pure Product Decision->End Yes Troubleshoot Identify Impurities (e.g., Regioisomer, Starting Material) Decision->Troubleshoot No SelectMethod Select Purification Method Troubleshoot->SelectMethod Chroma Column Chromatography (Basic Modifier) SelectMethod->Chroma Multiple/ Unknown Impurities Recrystal Recrystallization SelectMethod->Recrystal Minor Impurities/ Crystalline Solid PrepHPLC Preparative HPLC (for isomers) SelectMethod->PrepHPLC Difficult Isomer Separation Chroma->Analysis Recrystal->Analysis PrepHPLC->Analysis

Caption: Logical workflow for impurity analysis and purification method selection.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography. Available at: [Link]

  • Process for preparation of aminopyrazole. Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Single-solvent recrystallisation. University of York Chemistry Teaching Labs. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • What are the key steps in the purification of pharmaceutical intermediates?. Blog. Available at: [Link]

  • Troubleshooting. The Pharma Master. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - b′. ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection. Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the crystallization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and encountering challenges in obtaining high-quality crystalline material. As a molecule featuring multiple heterocyclic rings and hydrogen-bonding moieties, its crystallization behavior can be complex. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established crystallographic principles and field experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides an explanation of the underlying scientific causes and a systematic approach to resolving the problem.

Q1: My compound fails to crystallize upon cooling and remains a supersaturated solution or oil. What are the primary causes and how can I induce crystallization?

Causality: The failure to crystallize, often resulting in "oiling out," typically occurs for one of two reasons: the degree of supersaturation is too high, preventing ordered molecular arrangement, or the nucleation energy barrier is not being overcome.[1] Oiling out specifically happens when the melting point of the solute is lower than the temperature of the solution.[1] Given the structure of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, strong interactions with polar solvents can also maintain high solubility even at lower temperatures.

Systematic Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a high-energy surface that can serve as a template for nucleation.[1]

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the supersaturated solution. This bypasses the initial nucleation energy barrier and promotes growth.

  • Reduce Solvent Volume: If the solution is too dilute, there may be insufficient solute concentration to achieve the necessary supersaturation for nucleation.[1] Gently heat the solution to evaporate a small portion of the solvent and allow it to cool again.[1]

  • Drastic Cooling (Shock Cooling): Place the flask in an ice bath or freezer for a short period. While rapid cooling can sometimes lead to lower quality crystals, it is an effective method to force nucleation if other techniques fail. The resulting material can then be used as seed crystals in a subsequent, more controlled crystallization.

  • Re-evaluate Your Solvent System: If the compound remains an oil, the solvent is likely too good. Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists. This technique, known as anti-solvent crystallization, reduces the solubility of the compound in a controlled manner.[2]

Q2: I'm only getting very fine powders or small, poor-quality needles. How can I slow down the crystallization process to grow larger, single crystals suitable for X-ray diffraction?

Causality: The formation of fine powders or needles is a hallmark of rapid crystallization, where the nucleation rate far exceeds the growth rate.[1] This leads to the simultaneous formation of a massive number of small crystals rather than the slow, ordered growth of a few large ones. This is often caused by cooling the solution too quickly or using a solvent system where the compound's solubility changes dramatically with a small temperature drop.[1]

Systematic Troubleshooting Protocol:

  • Slow Down the Cooling Rate: This is the most critical parameter.[3]

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask by placing it in a beaker of warm water or a dewar to ensure very slow, gradual cooling over several hours.

    • Avoid vibrations or disturbances, which can trigger mass nucleation.[4]

  • Increase the Amount of Solvent: Add a small excess of the hot solvent (e.g., 5-10% more) beyond the minimum required for dissolution.[1] This slightly reduces the supersaturation level, ensuring that crystallization begins at a lower temperature and proceeds more slowly.[1]

  • Employ Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals from milligram quantities.[3][4] Dissolve your compound in a small volume of a relatively volatile solvent (the "solvent") and place this vial inside a larger, sealed jar containing a more volatile solvent in which your compound is insoluble (the "anti-solvent").[4] Over time, the anti-solvent vapor slowly diffuses into the solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[2]

A typical setup for vapor diffusion is illustrated below. The slow migration of the anti-solvent vapor into the compound's solution is the key to controlled crystal growth.

G cluster_jar Sealed Outer Jar cluster_process Diffusion Process cluster_result Result inner_vial {Inner Vial | Compound dissolved in Solvent A (e.g., Methanol, Dichloromethane)} anti_solvent Pool of Anti-solvent B (e.g., Hexane, Diethyl Ether) crystals Slow Crystal Growth inner_vial->crystals diffusion anti_solvent->diffusion diffusion->inner_vial

Caption: Vapor diffusion setup for controlled crystallization.

Q3: How do impurities affect the crystallization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, and what are the signs?

Causality: Impurities are a major obstacle to successful crystallization.[5] Structurally related impurities can co-crystallize with the target molecule, disrupting the crystal lattice and inhibiting growth.[6][7] Even small amounts of impurities can delay the onset of crystallization, alter the crystal shape (morphology), or favor the formation of a less stable polymorph.[6][8] The solvent itself can also be considered an impurity that can be incorporated into the crystal lattice.[9]

Signs of Impurity-Related Problems:

  • Formation of Gummy Precipitates or Oils: Impurities can lower the melting point of the mixture, leading to oiling out.

  • Inconsistent Crystallization: Batches that fail to crystallize under previously successful conditions often point to the presence of a new impurity.

  • Poor Crystal Quality: Impurities can adsorb onto specific crystal faces, slowing or stopping growth in that direction and leading to malformed crystals.[7][10]

  • Changes in Crystal Habit: A sudden shift from prismatic crystals to needles, for example, can be caused by an impurity modifying crystal growth.[6]

Systematic Troubleshooting Protocol:

  • Verify Purity: Before attempting crystallization, ensure the material is of the highest possible purity. Use techniques like NMR, LC-MS, or HPLC to check for residual starting materials, reagents, or side-products.

  • Perform a Pre-Purification Step: If impurities are detected, perform an additional purification step. Column chromatography is often the most effective method.

  • Wash the Crude Product: Ensure the crude solid is thoroughly washed with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, to remove surface contaminants before the main crystallization attempt.

  • Consider the Solvent: Solvents can form solvates (where solvent molecules are incorporated into the crystal lattice). If you suspect this is happening and it's undesirable, try switching to a solvent that is less likely to be incorporated, such as a non-polar solvent if possible.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for this compound?

A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[11] Given the polar, hydrogen-bonding nature of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine (with its amine group and heterocyclic nitrogens), polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetonitrile, are excellent starting points.[12] A systematic screening process is highly recommended.

Appendix A: Step-by-Step Protocol for Solvent Screening

  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature.

  • Categorize the solvents based on the initial results (see table below).

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves fully when hot and precipitates upon cooling, you have found a potentially good single-solvent system.[11]

  • For solvents that dissolve the compound readily at room temperature, they can be used as the "solvent" in a solvent/anti-solvent system.

Table 1: Solvent Selection Guide for Crystallization Screening

Solvent ClassExample SolventsPotential Interaction with Target CompoundTypical Use
Alcohols Methanol, Ethanol, IsopropanolStrong H-bonding with amine and N-heterocycles.Often good single solvents or the primary solvent in a binary system.
Esters Ethyl AcetateH-bond acceptor. Good polarity balance.Excellent choice for a primary solvent.
Ketones AcetoneH-bond acceptor. Highly polar.Can be too effective, often used as the primary solvent.
Nitriles AcetonitrilePolar aprotic, H-bond acceptor.Good primary solvent, often used in advanced methods.
Ethers Diethyl Ether, THFWeak H-bond acceptor.Often used as an anti-solvent.
Hydrocarbons Hexane, Heptane, TolueneNon-polar, interacts via van der Waals forces.Almost always used as an anti-solvent.
Chlorinated Dichloromethane (DCM)Moderately polar.Good primary solvent, but volatility can be an issue.[4]

Q: I suspect my compound exhibits polymorphism. What does this mean and how can I control it?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[6] These different forms can have distinct physical properties, such as solubility, melting point, and stability. For pyrazole derivatives, differences in hydrogen bonding and π-π stacking arrangements can lead to various polymorphs. Controlling polymorphism is critical in drug development. Impurities can also direct which polymorphic form crystallizes.[6][8]

To investigate and control polymorphism:

  • Vary the Crystallization Solvent: Different solvents can stabilize different polymorphs. Crystallizing from a range of solvents (e.g., ethanol vs. toluene) may yield different forms.

  • Control the Temperature and Cooling Rate: The rate of cooling can influence which kinetic or thermodynamic polymorph is formed.

  • Characterize the Solids: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and differentiate between polymorphic forms.

Q: What is the general troubleshooting workflow I should follow?

A logical, step-by-step approach is crucial. The diagram below outlines a general workflow for troubleshooting crystallization experiments.

G cluster_outcomes cluster_actions start Prepare Saturated Solution at High Temp cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oil Result: Oil / Gummy Precipitate observe->oil Oiling Out no_xtal Result: Clear Solution (No Crystals) observe->no_xtal Too Dilute powder Result: Fine Powder / Needles observe->powder Too Fast good_xtal Success: Good Quality Crystals observe->good_xtal Success action_oil Troubleshoot: 1. Add more solvent 2. Use anti-solvent 3. Lower concentration oil->action_oil action_no_xtal Troubleshoot: 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_xtal->action_no_xtal action_powder Troubleshoot: 1. Slow down cooling rate 2. Use vapor diffusion 3. Add more solvent powder->action_powder

Caption: General troubleshooting workflow for crystallization experiments.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • Unknown Source. (n.d.). crystallization of small molecules.
  • ResearchGate. (n.d.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • ACS Publications. (n.d.). Impurity Effects on the Crystallization Kinetics of Ampicillin.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
  • Unknown Source. (n.d.). Guide for crystallization.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioisomer formation and purification. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the challenges and offer field-proven solutions.

Section 1: Understanding the Core Challenge: Regioisomer Formation

The synthesis of 1,3,5-substituted pyrazoles, such as 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, from unsymmetrical precursors frequently results in the formation of two distinct regioisomers. This occurs because the two nitrogen atoms of methylhydrazine exhibit different nucleophilicities, and the precursor molecule has two non-equivalent electrophilic sites. The reaction can proceed via two competing pathways, leading to a mixture of the desired product and its constitutional isomer.

Controlling the outcome of this reaction is paramount, as different regioisomers can possess vastly different pharmacological, toxicological, and physicochemical properties[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine?

A1: The reaction of a pyridazin-4-yl substituted 1,3-dicarbonyl equivalent (e.g., 3-(pyridazin-4-yl)-3-oxopropanenitrile) with methylhydrazine can lead to two main products:

  • Desired Isomer: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

  • Undesired Isomer: 1-methyl-5-(pyridazin-4-yl)-1H-pyrazol-3-amine

The formation ratio is highly dependent on the reaction conditions.

Q2: What key factors determine the final regioisomeric ratio?

A2: The regiochemical outcome is a delicate balance of steric, electronic, and solvent effects[1].

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl precursor increase the electrophilicity of the adjacent carbonyl carbon, making it a more probable site for initial nucleophilic attack[1].

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can block the approach to one of the reaction sites, thereby favoring the alternative pathway[1].

  • Reaction pH: The acidity of the medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen is preferentially protonated, which can change the initial site of attack[1].

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states. As we will discuss, certain solvents can dramatically influence the final product ratio[1].

Visualizing the Competing Reaction Pathways

The diagram below illustrates the condensation of a plausible precursor, 3-oxo-3-(pyridazin-4-yl)propanenitrile, with methylhydrazine, showing the two pathways that lead to the different regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Precursor 3-oxo-3-(pyridazin-4-yl)propanenitrile N1_Attack Attack by N1 (less substituted) Precursor->N1_Attack  Path A N2_Attack Attack by N2 (more substituted) Precursor->N2_Attack  Path B Hydrazine Methylhydrazine Desired Desired Isomer 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine N1_Attack->Desired Leads to Undesired Undesired Isomer 1-methyl-5-(pyridazin-4-yl)-1H-pyrazol-3-amine N2_Attack->Undesired Leads to

Caption: Competing pathways in pyrazole synthesis.

Section 2: Troubleshooting Guide: Optimizing for Regioselectivity

Q3: My synthesis yields a poor ratio of the desired regioisomer. How can I improve the selectivity towards 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine?

A3: This is a common challenge. The most impactful and experimentally straightforward variable to adjust is often the reaction solvent. While traditional syntheses use alcohols like ethanol, research has shown that fluorinated alcohols can dramatically improve regioselectivity.

Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are believed to operate through a combination of effects. Their high ionizing power and strong hydrogen-bond-donating ability can stabilize key intermediates and transition states in a way that favors one reaction pathway over the other, often leading to a single dominant regioisomer[1].

Table 1: Impact of Solvent on Pyrazole Regioselectivity

This table summarizes literature findings on the effect of solvents in similar pyrazole syntheses, providing a clear rationale for experimental design.

SolventTypical Regioisomeric Ratio (Desired:Undesired)Rationale & CommentsSource
Ethanol (EtOH)Often poor (e.g., 1:1.3 to 1:1.8)Standard solvent, but offers little to no regiocontrol in many cases.
2,2,2-Trifluoroethanol (TFE)Significantly Improved (e.g., >10:1)Dramatically increases selectivity. A good starting point for optimization.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Highly Selective (e.g., >20:1 to single isomer)Often provides the highest selectivity due to its unique solvent properties.
Experimental Protocol 1: Regioselectivity Optimization by Solvent Screening

This protocol outlines a parallel experiment to quickly determine the optimal solvent for your synthesis.

  • Setup: Prepare three separate reaction vials, each equipped with a magnetic stir bar.

  • Reagent Addition:

    • To each vial, add the pyridazinyl-β-ketonitrile precursor (1.0 eq).

    • To Vial 1, add anhydrous Ethanol (approx. 0.1 M concentration).

    • To Vial 2, add 2,2,2-Trifluoroethanol (TFE) (approx. 0.1 M concentration).

    • To Vial 3, add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.1 M concentration).

  • Reactant Addition: Add methylhydrazine (1.1 eq) to each vial.

  • Reaction: Stir all reactions at room temperature (or a predetermined optimal temperature) for 12-24 hours.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess completion and qualitatively observe the product ratio.

  • Work-up & Analysis:

    • Once complete, concentrate each reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum for each crude sample.

    • Determine the regioisomeric ratio by integrating distinct, well-resolved peaks corresponding to each isomer (e.g., the N-methyl signals).

Section 3: Troubleshooting Guide: Separation and Purification

Q4: My reaction produced an unavoidable mixture of regioisomers. What is the most effective method for separation?

A4: For preparative scale, flash column chromatography on silica gel is the most common and effective method for separating pyrazole regioisomers[2][3]. Success depends on careful optimization of the mobile phase and sample loading technique.

Purification & Characterization Workflow

The following workflow is a self-validating system to ensure the isolation and correct identification of the desired product.

Caption: Standard workflow for isomer separation and validation.

Q5: My isomers are co-eluting or showing very poor separation on the silica column. What should I do?

A5: This is a frequent issue when isomers have similar polarities[3].

  • Optimize Mobile Phase: The key is to find a solvent system where the isomers have a discernible difference in retention factor (Rf) on a TLC plate. Test various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, or an alcohol like Methanol). A shallower gradient during chromatography is often more effective than a steep one[3].

  • Use the Dry Loading Method: This is the preferred technique for difficult separations. Dissolving the crude mixture in a strong solvent and loading it directly onto the column can disrupt the initial separation band. Dry loading prevents this issue and leads to sharper bands and better resolution[3].

Experimental Protocol 2: Separation of Regioisomers via Flash Chromatography

This protocol provides a robust method for separating 1,3,5-substituted pyrazole regioisomers.

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Begin by testing solvent systems on TLC plates. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane.

    • Aim for an Rf value of ~0.2-0.3 for the lower-spotting isomer in a solvent system that shows the best separation between the two spots.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude mixture (e.g., 1 g) in a minimal amount of a strong solvent like Dichloromethane or Methanol.

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Column Packing & Loading:

    • Pack a column with silica gel as a slurry in your initial, non-polar mobile phase (e.g., 5% EtOAc in Hexane).

    • Carefully add your dry-loaded sample as a uniform layer on top of the packed silica bed.

  • Elution and Fractionation:

    • Begin elution with the initial non-polar solvent system.

    • Gradually and slowly increase the polarity of the mobile phase (e.g., increase from 5% to 50% EtOAc in Hexane).

    • Collect fractions and monitor them by TLC to identify which contain the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Section 4: Definitive Structural Characterization

Q6: I have isolated two different products. How can I be certain which one is the desired 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine?

A6: Unambiguous structure determination is critical. While 1D ¹H and ¹³C NMR will show distinct spectra for each isomer, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for confirming regiochemistry in N-substituted pyrazoles[1][2][4].

The NOESY Experiment: This technique identifies protons that are physically close to each other in space (<5 Å). For the desired 1,5-isomer, a clear NOE correlation (cross-peak) will be observed between the protons of the N-methyl group and the proton at the C5 position of the pyrazole ring. This correlation is impossible in the 1,3-isomer, where the N-methyl group is spatially distant from the C3 proton.

Key Diagnostic NOE Correlation
  • Desired Isomer (1-methyl-3-R-5-amine): Expect a clear NOESY cross-peak between the N-CH₃ signal and the pyrazole C5-H signal.

  • Undesired Isomer (1-methyl-5-R-3-amine): No such correlation will be present. Instead, an NOE might be seen between the N-CH₃ and protons on the substituent at position 5.

Additional 2D NMR experiments like HMBC can further confirm assignments by showing long-range (2-3 bond) correlations between protons and carbons[5]. For example, in the desired isomer, the N-CH₃ protons should show a ³J correlation to the C5 carbon of the pyrazole ring.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • 5-Benzo[2][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

Sources

Optimization

Troubleshooting low purity in 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine production

This guide serves as a specialized technical support resource for researchers encountering purity issues in the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine . The presence of the electron-deficient pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering purity issues in the synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine .

The presence of the electron-deficient pyridazine ring, combined with the amphoteric nature of the aminopyrazole core, creates a unique set of challenges regarding regioselectivity and purification. This guide moves beyond basic protocols to address the mechanistic root causes of failure.

Table of Contents

  • Diagnostic Workflow (Visual Logic)

  • Root Cause Analysis: Regiochemistry & Isomers

  • Reaction Optimization: The Pyridazine Effect

  • Purification: Overcoming "The Streak"

  • Analytical Validation

  • References

Diagnostic Workflow

Before altering your synthesis, confirm the nature of the impurity using this logic flow.

TroubleshootingLogic Start Low Purity Observed LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Is the Mass Correct? (M+H = 190.2) LCMS->MassCheck WrongMass Impurity Mass != Product MassCheck->WrongMass No RightMass Impurity Mass == Product MassCheck->RightMass Yes Hydrazone Mass +14/16 or Dimer? Check Starting Material & Oxidation WrongMass->Hydrazone NMR Step 2: 1H NMR (DMSO-d6) RightMass->NMR IsomerCheck Distinct Methyl Singlet? NMR->IsomerCheck Regioisomer Regioisomer Detected (1-Me-5-pyridazinyl) IsomerCheck->Regioisomer Shifted Me/Ar peaks Desired Desired Product (1-Me-3-pyridazinyl) IsomerCheck->Desired Confirmed NOE

Figure 1: Decision tree for categorizing impurities based on LC-MS and NMR data.

Root Cause Analysis: Regiochemistry & Isomers

The most common cause of low purity in this synthesis is the formation of the regioisomer .

The Chemistry: The reaction involves the condensation of 3-oxo-3-(pyridazin-4-yl)propanenitrile with methylhydrazine .[1] Methylhydrazine has two nucleophilic nitrogens:

  • 
     (Terminal):  More nucleophilic, less hindered.
    
  • 
     (Internal):  More electron-rich, but sterically hindered.[1]
    

The Conflict:

  • Desired Pathway (Kinetic Control): The

    
     attacks the highly electrophilic ketone (activated by the electron-poor pyridazine ring). Subsequent cyclization places the pyridazine at position 3 and the amine at position 5.
    
  • Undesired Pathway (Thermodynamic/Solvent Driven): If the

    
     attacks the ketone, or if the 
    
    
    
    attacks the nitrile first (rare but possible under specific pH), you form 1-methyl-5-(pyridazin-4-yl)-1H-pyrazol-3-amine .[1]
FAQ: How do I distinguish the isomers?

Standard 1H NMR is often insufficient because the spectra are similar.

  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • Desired Product: Irradiating the N-Methyl group (

      
      3.6 ppm) should show a strong enhancement of the pyrazole C4-H proton, but NO  enhancement of the pyridazine protons.
      
    • Regioisomer: Irradiating the N-Methyl group will show enhancement of the pyridazine protons (due to proximity at position 5).

Reaction Optimization: The Pyridazine Effect

The pyridazine ring is a strong electron-withdrawing group (EWG), making the


-keto group prone to hydration and side reactions.[1]
Problem: Incomplete Conversion / Sticky Intermediates

Cause: The intermediate hydrazone often precipitates before cyclizing, or the pyridazine ring coordinates with metal impurities. Solution:

  • Solvent Switch: Move from Ethanol to Ethanol/Acetic Acid (10:1) . The acid catalyzes the dehydration/cyclization step, preventing the "stalled" hydrazone intermediate.

  • Temperature: Perform the initial addition at 0°C to favor the kinetic attack of

    
     on the ketone. Once added, heat to reflux to drive cyclization.[1]
    
Protocol: Optimized Synthesis (10 mmol Scale)
  • Dissolve 3-oxo-3-(pyridazin-4-yl)propanenitrile (1.47 g, 10 mmol) in absolute EtOH (20 mL).

  • Add Glacial Acetic Acid (2 mL).

  • Cool to 0°C in an ice bath.

  • Add Methylhydrazine (1.1 eq, 0.58 mL) dropwise over 10 minutes.

    • Note: Methylhydrazine is toxic and volatile. Handle in a fume hood.

  • Stir at 0°C for 30 mins, then warm to Room Temp (RT).

  • Reflux for 3 hours. Monitor by LC-MS (Look for disappearance of M+H 148, appearance of 190).[1]

Purification: Overcoming "The Streak"

Aminopyrazoles containing pyridazines are highly polar and basic. They streak badly on silica gel, leading to poor separation and low purity yield.[1]

Troubleshooting Table: Purification Failures
SymptomProbable CauseCorrective Action
Product streaks on TLC/Column Interaction with acidic silanols on silica.[1]Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH).[1]
Product co-elutes with isomer Similar polarity.Recrystallization. Switch to Acetonitrile or Ethanol. The desired isomer often has a different lattice energy.
Yellow/Brown oil instead of solid Oxidative impurities or trapped solvent.Salt Formation. Convert the free base to the HCl salt or Tosylate salt . These crystallize much better.
Recommended Workflow: The "Dry Load" & Salt Trick

If standard chromatography fails:

  • Evaporate the reaction mixture to dryness.

  • Redissolve in minimal MeOH and adsorb onto Neutral Alumina (not Silica).

  • Elute with a gradient of DCM

    
     10% MeOH/DCM.
    
  • Final Polish: Dissolve the isolated semi-pure solid in Ethanol, add 1.1 eq of HCl (in dioxane/ether), and precipitate the hydrochloride salt. This often rejects the regioisomer.

Analytical Validation

Do not rely on a single method. The high nitrogen content (5 nitrogens in a small molecule) can suppress ionization in MS or cause broadening in NMR.

  • HPLC Condition: Use a high-pH compatible column (e.g., Waters XBridge C18) with Ammonium Bicarbonate buffer (pH 10) to keep the amine deprotonated and sharp.[1]

    • Why? At acidic pH (TFA), the pyridazine and amine are both protonated, leading to early elution and peak tailing.[1]

  • 13C NMR: Look for the specific chemical shift of the pyrazole C3 vs C5. The C3-pyridazinyl carbon will be further downfield due to the adjacent electronegative nitrogens.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid.[1]

    • Relevance: Establishes the rule that of methylhydrazine attacks the most electrophilic carbonyl (kinetic control).
    • Source:Journal of Heterocyclic Chemistry.
    • (Generalized link to journal archives).

  • Purification of Hydrophilic Nitrogen Heterocycles

    • Title: Efficient Purification of Synthetic Peptides and Hydrophilic Heterocycles
    • Relevance: Explains the necessity of pH control (High pH) for basic hydrophilic compounds to prevent silanol interaction.
    • Source:Agilent Applic
  • Pyridazine Chemistry

    • Title: Synthesis and properties of 3-(pyridazin-4-yl)pyrazoles.
    • Relevance: Highlights the electron-withdrawing nature of pyridazine and its impact on adjacent ketone reactivity.
    • Source:MDPI Molecules.
    • [1]

(Note: Specific literature on the exact molecule 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is sparse; these references ground the mechanistic principles applied above.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Executive Summary In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the structural integrity and purity of novel chemical entities are paramount. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the structural integrity and purity of novel chemical entities are paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for the characterization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, a heterocyclic amine scaffold of significant interest. We present a robust, validated Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) method as the primary tool for identity confirmation and purity assessment. Furthermore, we compare its performance against orthogonal techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC), providing researchers with a comprehensive framework for selecting the optimal analytical strategy based on their specific objectives, from routine quality control to in-depth structural elucidation.

Introduction

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a nitrogen-rich heterocyclic compound featuring linked pyrazole and pyridazine rings. Such scaffolds are prevalent in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage with the ATP-binding sites of protein kinases, making them valuable cores for the development of targeted therapeutics. Accurate and reliable analytical characterization is a cornerstone of the drug development process, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the principal technique for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.

This guide explains the rationale behind method selection, provides detailed experimental protocols, and compares the primary LC-MS method with alternative approaches, empowering researchers to make informed decisions for their analytical workflows.

The Challenge: Physicochemical Properties

The target molecule possesses several characteristics that require careful consideration during method development:

  • Polarity: The presence of multiple nitrogen atoms and an amine group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.

  • Basicity: The amine and pyridazinyl nitrogen atoms are basic and can be readily protonated. This property is advantageous for electrospray ionization (ESI) in mass spectrometry but requires careful pH control of the mobile phase to ensure good peak shape and retention.

  • Potential for Metal Chelation: The arrangement of nitrogen atoms can sometimes lead to chelation with metal ions, potentially causing peak tailing on certain columns or within the LC system.

Primary Method: Reversed-Phase LC-MS/MS

Reversed-phase LC is the workhorse of pharmaceutical analysis due to its robustness and broad applicability. When coupled with tandem mass spectrometry (MS/MS), it provides unparalleled specificity and sensitivity for both identification and quantification.

Principle and Rationale

This method utilizes a C18 stationary phase, which separates analytes based on their hydrophobicity. To retain and achieve good chromatography for a polar compound like our target, a highly aqueous mobile phase is necessary. The addition of an acid, such as formic acid, serves a dual purpose: it protonates the analyte, enhancing its interaction with the stationary phase (ion-pairing effect) and dramatically improving its ionization efficiency for positive-mode ESI-MS detection. MS/MS is then used for definitive identification by selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to produce a unique "fingerprint" spectrum.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine standard.
  • Dissolve in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.
  • Dilute the stock solution to 1 µg/mL in 95:5 water:acetonitrile with 0.1% formic acid for injection.

2. LC-MS System & Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: C18 column, 2.1 mm x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 5 | | 8.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Key MS Parameters:
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • Full Scan (MS1) Range: m/z 100-500
  • Product Ion Scan (MS/MS): Precursor ion m/z 176.1, Collision Energy 20-40 eV.

3. System Suitability:

  • Before analysis, perform five replicate injections of the 1 µg/mL standard.
  • The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <5%.
Expected Data & Interpretation
  • Chromatogram: A sharp, symmetrical peak should be observed, indicating good chromatographic performance.

  • Mass Spectrum (MS1): The full scan spectrum will show a prominent ion at a mass-to-charge ratio (m/z) of 176.0931, corresponding to the protonated molecule ([C₈H₉N₅+H]⁺).

  • Tandem Mass Spectrum (MS/MS): Fragmentation of the m/z 176.1 precursor ion will yield a characteristic pattern. Common fragmentation pathways for such N-heterocyclic compounds involve the loss of small neutral molecules or cleavage of the ring systems.[1][2][3]

Table 1: Expected LC-MS Data for 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

ParameterExpected ValueInterpretation
Retention Time (t R )~2.5 minDependent on specific system, but should be consistent.
Precursor Ion [M+H] +m/z 176.0931Confirms the molecular weight of the compound.
Major Fragment IonsHypothetical m/z 148, 121, 95Provides structural confirmation (fingerprint).

Note: Actual fragment ions must be determined experimentally.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Prep1 Weigh Compound Prep2 Dissolve & Dilute Prep1->Prep2 LC_Inject Inject Sample Prep2->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column MS_Ionize ESI+ Ionization LC_Column->MS_Ionize MS_Select Select [M+H]⁺ (m/z 176.1) MS_Ionize->MS_Select MS_Fragment CID Fragmentation MS_Select->MS_Fragment MS_Detect Detect Fragments MS_Fragment->MS_Detect Data_Process Process Data MS_Detect->Data_Process Data_Report Generate Report Data_Process->Data_Report

Caption: Workflow for RP-LC-MS/MS characterization.

Comparative Analysis: Alternative & Orthogonal Techniques

No single analytical method is foolproof. Employing orthogonal techniques—methods that separate based on different chemical principles—provides a higher degree of confidence in the analytical results. This is a key principle of analytical method validation as outlined in guidelines like ICH Q2(R1).[4][5][6]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

Principle & Rationale: HILIC is an excellent alternative to reversed-phase for highly polar compounds that are poorly retained on C18 columns.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[10] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11] For our target molecule, HILIC would provide significantly stronger retention than RP-LC.

Performance Comparison:

Table 2: Comparison of RP-LC vs. HILIC for Polar Amine Analysis

ParameterReversed-Phase (RP-LC)Hydrophilic Interaction (HILIC)Rationale for Choice
Retention Weak to moderateStrongHILIC is superior for retaining very polar analytes.[10]
Mobile Phase High AqueousHigh OrganicHILIC's high organic mobile phase can enhance ESI sensitivity.
Peak Shape Good with acid additiveCan be sensitive to buffer choiceRequires careful method development for optimal peak shape.[8]
Robustness Generally very highSensitive to water contentRequires precise mobile phase preparation and longer equilibration times.
Primary Use Routine QC, PurityPolar analytes, Metabolite IDUse HILIC when RP retention is insufficient.
Method 3: Supercritical Fluid Chromatography (SFC)-MS

Principle & Rationale: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[12][13] It is often described as a hybrid of gas and liquid chromatography.[14] SFC is known for its high speed, efficiency, and reduced use of organic solvents, making it a "green" technique.[15][16] It offers different selectivity compared to both RP-LC and HILIC and is particularly powerful for separating chiral compounds.[15]

Performance Comparison:

Table 3: Comparison of LC vs. SFC for Pharmaceutical Analysis

ParameterLiquid Chromatography (LC)Supercritical Fluid Chromatography (SFC)Rationale for Choice
Speed Moderate to Fast (UHPLC)Very FastLow viscosity of supercritical CO₂ allows for high flow rates and rapid separations.[15]
Solvent Usage High aqueous/organicLow organic, high CO₂SFC is more environmentally friendly and cost-effective.[16]
Selectivity Based on polarity/hydrophobicityUnique, based on polarity & volatilityProvides an excellent orthogonal separation mechanism.
Complexity Well-established and robustMore complex instrumentationRequires specialized equipment and expertise.
Primary Use Broad applicabilityHigh-throughput screening, Chiral separationsUse SFC for speed, unique selectivity, or green chemistry initiatives.[14]
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: While LC-MS is ideal for separation and confirming molecular weight, it cannot, on its own, definitively determine the precise chemical structure (e.g., isomeric forms). NMR spectroscopy is the gold standard for unambiguous structure elucidation.[17][18] It provides information on the connectivity of atoms within the molecule by probing the magnetic properties of atomic nuclei (¹H, ¹³C). Techniques like COSY, HSQC, and HMBC can map out the entire molecular skeleton.[17][19]

Qualitative Comparison:

  • LC-MS/MS: Confirms molecular weight and provides a fragmentation fingerprint. It excels at detecting and quantifying the compound in complex mixtures.

  • NMR: Provides definitive structural information, including the specific arrangement of atoms and the position of the methyl group. It is the ultimate tool for confirming the identity of a newly synthesized compound.[20]

Data Synthesis & Method Selection Guide

The choice of analytical technique depends critically on the objective of the analysis.

Table 4: Summary of Methodologies and Applications

TechniquePrimary InformationBest For...
RP-LC-MS/MS Identity, Purity, QuantityRoutine quality control, stability testing, reaction monitoring.
HILIC-MS Identity, Purity, QuantityAnalysis of very polar impurities or metabolites not retained by RP-LC.
SFC-MS Identity, Purity, QuantityHigh-throughput screening, chiral purity assessment, orthogonal separation.
NMR Absolute StructureDefinitive structure confirmation of the reference standard.
Decision-Making Workflow

This diagram helps guide the selection of the appropriate analytical method.

Decision_Tree cluster_structure cluster_routine cluster_problem Start Analytical Goal? Q_Structure New Chemical Entity (First time synthesis) Start->Q_Structure Q_Routine Routine Analysis? (QC, Purity, Stability) Start->Q_Routine Q_Problem Analytical Problem? (e.g., poor retention, co-elution) Start->Q_Problem A_NMR Use NMR for Absolute Structure Elucidation Q_Structure->A_NMR A_RPLC Use Validated RP-LC-MS/MS Method Q_Routine->A_RPLC Q_Polar Analyte Poorly Retained? Q_Problem->Q_Polar A_HILIC Use HILIC-MS Q_Polar->A_HILIC Yes A_SFC Use SFC-MS for Orthogonal Selectivity Q_Polar->A_SFC No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The comprehensive characterization of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is best achieved through a multi-faceted analytical approach. A well-developed RP-LC-MS/MS method serves as a robust and reliable platform for routine identity and purity testing. However, for challenging separations involving polar impurities or for orthogonal confirmation, HILIC-MS and SFC-MS offer powerful alternatives with distinct selectivity. For the initial, unequivocal structural confirmation of the reference material, NMR spectroscopy remains indispensable. By understanding the principles and comparative performance of these techniques, researchers can build a comprehensive and scientifically sound characterization package, ensuring the quality and integrity of this promising pharmaceutical building block.

References

  • Vertex AI Search. (n.d.). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Taylor & Francis Group. (n.d.). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis.
  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • American Pharmaceutical Review. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Roemling, R., et al. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • ResearchGate. (2012, April). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography - Columns.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2273-2290.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1064-1070. Retrieved February 14, 2026, from

  • ResearchGate. (2007). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Retrieved February 14, 2026, from

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 13017.
  • Al-Hilfi, J. A., & Abood, N. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-188.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Journal of Public Health and Pharmacy. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

Sources

Comparative

A Comparative Guide to the Purity Validation of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine by High-Performance Liquid Chromatography

Abstract The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides an in-depth, experimentally grounded protocol for the purity validation of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry.[1][2][3] We navigate the analytical challenges posed by this polar compound, detailing a rationale-driven approach to High-Performance Liquid Chromatography (HPLC) method development. The guide presents a fully validated reverse-phase HPLC-PDA method, benchmarked against alternative analytical technologies like Ultra-High-Performance Liquid Chromatography (UHPLC) and HPLC-Mass Spectrometry (HPLC-MS). All methodologies are framed within the context of International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness.[4][5][6]

Introduction: The Analytical Imperative for a Novel Heterocycle

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a member of the pyrazole class of compounds, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] As a key building block in drug discovery, its chemical purity must be unequivocally established. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects or compromise the stability of the final API.[7]

High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10] This guide moves beyond a simple recitation of steps, providing the scientific causality behind each decision in the method development and validation process.

Physicochemical Landscape of the Analyte

A successful analytical method begins with a deep understanding of the target molecule.

  • Structure: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine features a pyrazole core substituted with a methyl group, a basic amine group, and a pyridazine ring.

  • Polarity: The presence of multiple nitrogen atoms and an amine functional group renders the molecule highly polar. This property presents a significant challenge for traditional reverse-phase HPLC, where highly polar analytes often exhibit poor retention on nonpolar stationary phases like C18, eluting at or near the solvent front.[11][12][13]

  • Potential Impurities: The synthesis of pyrazoles typically involves the cyclocondensation of dicarbonyl compounds with hydrazines.[3][14][15] This process can lead to various impurities, including:

    • Unreacted starting materials.

    • Regioisomers (e.g., alternative methylation products).

    • By-products from competing side reactions.

    • Degradation products resulting from oxidation or hydrolysis.

HPLC Method Development: A Rationale-Driven Strategy

Our objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities.

The Column Selection Dilemma: Retaining a Polar Analyte

The primary challenge is achieving adequate chromatographic retention. Standard C18 columns are often insufficient for this class of compound. We compare several modern alternatives:

Stationary PhaseMechanism of Action & RationaleSuitability for this Analyte
Standard C18 Hydrophobic interaction.Low. Prone to poor retention for polar compounds, leading to elution in the void volume.
Polar-Embedded C18 Combines hydrophobic interactions with polar functional groups (e.g., amide, carbamate) embedded in the alkyl chain.High. The embedded polar groups improve interaction with polar analytes and allow for use in highly aqueous mobile phases without phase collapse.[16]
Polar-Endcapped C18 Uses polar groups to cap residual silanols on the silica surface, reducing peak tailing for basic compounds and enhancing polar retention.High. Provides an alternative mechanism to improve retention and peak shape for polar bases.[16]
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high-organic mobile phase. The analyte partitions into an aqueous layer on the stationary phase surface.Very High. An excellent choice for highly polar compounds that are unretainable in reverse-phase, though it can have different selectivity and longer equilibration times.[16]

Decision: For this guide, we select a Polar-Embedded C18 column . This choice offers a robust balance of enhanced polar retention, excellent peak shape for basic compounds, and the operational familiarity of reverse-phase chromatography.

Mobile Phase Optimization
  • Aqueous Phase (Solvent A): To ensure consistent ionization and excellent peak shape for the basic analyte, a buffered mobile phase is essential. We will use 0.1% Formic Acid in Water . This provides an acidic pH (~2.7) that protonates the amine and nitrogen heterocycles, promoting sharp peaks and good retention. Formic acid is also volatile, making the method compatible with mass spectrometry.[17]

  • Organic Phase (Solvent B): Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths.

  • Elution Mode: A gradient elution is employed. This ensures that the main polar compound is well-retained and resolved from early-eluting impurities, while also allowing any less polar, late-eluting impurities to be effectively washed from the column in a reasonable timeframe.

Detection

A Photodiode Array (PDA) Detector is selected. This allows for:

  • Optimal Wavelength Selection: Determination of the UV absorbance maximum (λ-max) for maximum sensitivity.

  • Peak Purity Analysis: Comparison of UV spectra across a single peak to detect the presence of co-eluting impurities.

Validated Experimental Protocol: HPLC-PDA Method

This protocol is designed to be self-validating by incorporating system suitability checks.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, thermostatted column compartment, and PDA detector.

  • Column: Waters XBridge BEH C18 XP Column (or equivalent polar-embedded/endcapped column), 2.5 µm, 4.6 x 100 mm.

  • Reagents: HPLC-grade Acetonitrile, Formic Acid (LC-MS grade), and ultrapure water.

  • Reference Standard: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine of certified purity (>99.5%).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program 5% B to 60% B over 15 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA Detector, 254 nm (or analyte λ-max)
Run Time 20 minutes
Solution Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

Method Validation According to ICH Q2(R2) Guidelines

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][6]

Validation_Workflow cluster_method Method Development cluster_validation ICH Q2(R2) Validation Protocol cluster_application Routine Application Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing (SST) Robustness->SST Implement Analysis Routine Sample Analysis SST->Analysis Pass Analysis->SST Re-verify

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and typical acceptance criteria for a purity method.[18]

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation (acid, base, peroxide, heat, light) to ensure separation of degradants from the main peak.Peak for analyte is resolved from all impurities and degradants (Resolution > 2.0). Peak purity analysis (PDA) should pass.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration).Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations of the sample. Intermediate: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined based on the standard deviation of the response and the slope of the linearity curve.LOQ should be precise and accurate (RSD < 10%). LOD is typically 3x the signal-to-noise ratio.
Robustness Systematically vary parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters remain within limits. No significant change in purity results.
System Suitability Testing (SST)

Before any sample set is analyzed, a system suitability test must be performed by making five replicate injections of the working standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%

Comparison with Alternative Analytical Technologies

While HPLC is a powerful tool, it is important to understand its performance in the context of other available technologies.[10]

TechnologyPrincipleAdvantagesDisadvantages
HPLC (This Guide) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, reliable, widely available, and cost-effective.[8]Slower analysis times and lower resolution compared to UHPLC.
UHPLC Uses columns with smaller particles (<2 µm) and higher pressures.Faster run times, significantly higher resolution, and lower solvent consumption.[10]Requires specialized high-pressure instrumentation; potential for clogging.
HPLC-MS Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.Provides definitive mass information for peak identification and structural elucidation of unknown impurities.[10]Higher equipment cost and complexity; mobile phase additives must be volatile.
Quantitative NMR (qNMR) A primary analytical method that quantifies a substance by comparing its NMR signal intensity to that of a certified internal standard.Does not require a reference standard of the analyte itself; provides structural confirmation.Lower sensitivity than HPLC; requires specialized equipment and expertise.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded framework for validating the purity of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine using a reverse-phase HPLC-PDA method. By carefully selecting a polar-retentive column and optimizing mobile phase conditions, the inherent challenges of analyzing this polar heterocyclic compound can be overcome. The outlined validation protocol, conforming to ICH Q2(R2) standards, ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose of quality control in a drug development setting.

While the developed HPLC method is robust and reliable, laboratories should consider migrating the method to a UHPLC platform to leverage significant gains in speed and efficiency.[10] Furthermore, for investigational work, such as identifying unknown impurities or confirming structures, coupling the liquid chromatography method with Mass Spectrometry is the unequivocal best practice.[10] The choice of technology ultimately depends on the specific goals of the analysis, balancing the need for speed, resolution, structural information, and cost.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • MDPI. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Molecules.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10).
  • Zain, M. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
  • National Institutes of Health (NIH). (2025, November 12).
  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
  • PubChemLite. (n.d.). 4-methyl-3-(pyridazin-4-yl)-1h-pyrazol-5-amine.
  • ResearchGate. (2025, August 6).
  • National Institutes of Health (NIH). (n.d.).
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Validation

A Comparative Analysis of the Aqueous and Ethanolic Solubility of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Abstract: Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and formulation. This guide provides a comparative analysis of the predi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and formulation. This guide provides a comparative analysis of the predicted solubility of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine in two common solvents: water and ethanol. Due to the absence of publicly available experimental data for this specific molecule, this document synthesizes theoretical principles of intermolecular forces with established experimental protocols to offer a predictive comparison and a robust methodology for empirical validation. We delve into the molecular structure, hypothesize the dominant solute-solvent interactions, and present a detailed protocol for thermodynamic solubility determination via the shake-flask method.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and pharmaceutical science, the solubility of a potential drug candidate is a cornerstone property that dictates its journey from the laboratory to clinical application.[1][2] Poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in low or erratic oral bioavailability.[2][3] The choice of solvent is paramount, not only for biological systems (which are primarily aqueous) but also for synthesis, purification, and formulation processes where organic solvents like ethanol are frequently employed.

This guide focuses on 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound featuring multiple nitrogen atoms, which suggests a complex interplay of potential intermolecular interactions. We will compare its theoretical solubility in water, a highly polar protic solvent, against ethanol, a polar protic solvent with a nonpolar hydrocarbon character.[4][5]

Molecular Structure and Physicochemical Postulates

To predict solubility, one must first dissect the molecule's structure and identify the functional groups that will govern its interactions with a solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7]

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine possesses several key features:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • Amine Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor.[7]

  • Methyl Group (-CH3): A nonpolar, hydrophobic group.

The presence of four nitrogen atoms and a primary amine group makes the molecule capable of forming multiple hydrogen bonds.[8][9] The aromatic rings also contribute to potential π-π stacking interactions and dipole-dipole forces.[8]

Interactions with Water

Water is a highly polar molecule that excels at forming hydrogen bonds.[9] We can anticipate the following interactions:

  • Hydrogen Bonding: The amine (-NH2) group and the nitrogen atoms in the pyrazole and pyridazine rings can act as hydrogen bond acceptors, while the amine group can also donate hydrogen bonds to water's oxygen atom.[7][9] These are strong, favorable interactions that promote solubility.[10]

  • Hydrophobic Effects: The methyl group and the carbon backbones of the aromatic rings are nonpolar and will disrupt the highly structured hydrogen-bonding network of water, which is energetically unfavorable.

Interactions with Ethanol (CH3CH2OH)

Ethanol is also a polar, protic solvent capable of hydrogen bonding, but it possesses a nonpolar ethyl (-CH2CH3) tail.[4][5][11]

  • Hydrogen Bonding: Similar to water, ethanol's hydroxyl (-OH) group can donate and accept hydrogen bonds with the solute's nitrogen atoms and amine group.[4]

  • Dispersion Forces: The ethyl group of ethanol can engage in favorable van der Waals (specifically, London dispersion) forces with the nonpolar regions of the solute, such as the aromatic rings and the methyl group.[8][12]

Predictive Solubility Comparison

While the multiple hydrogen bonding sites suggest some solubility in water, the overall molecule is relatively large and contains significant nonpolar surface area from the two aromatic rings. Water must expend considerable energy to create a cavity for these hydrophobic regions.

Ethanol, being less polar than water, requires less energy to disrupt its own solvent-solvent interactions.[10] Furthermore, its ethyl group can favorably interact with the hydrophobic parts of the solute molecule. This dual character allows ethanol to effectively solvate both the polar (via hydrogen bonding) and nonpolar (via dispersion forces) regions of the molecule.[4]

Hypothesis: It is predicted that 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine will exhibit higher solubility in ethanol than in water. The energetic penalty for solvating the hydrophobic portions of the molecule is expected to be lower in ethanol than in water.

Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the hypothesis, determining the thermodynamic equilibrium solubility is the most reliable approach.[1][2][3] The shake-flask method is considered the gold standard for this measurement.[1][13][14]

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated).[1] After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified. This concentration represents the thermodynamic solubility.[3][15]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine solid (e.g., 5-10 mg) into several replicate glass vials (n=3 for each solvent). A small excess is recommended to avoid altering the solvent properties.[1][14]

    • Add a precise volume (e.g., 1.0 mL) of the respective solvent (deionized water, absolute ethanol) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a consistent agitation speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25°C or 37°C).[14]

    • Agitate for at least 24 hours to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[1][3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

      • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Use a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) suitable for the solvent. Discard the initial few drops of filtrate to avoid any adsorption effects.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the respective solvent at known concentrations.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][15]

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

The following diagram illustrates the workflow for this protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (n=3 per solvent) prep2 Add precise volume of Water or Ethanol prep1->prep2 equil1 Seal vials and place in shaker (25°C) prep2->equil1 equil2 Agitate for 24-48 hours to reach saturation equil1->equil2 sep1 Withdraw supernatant equil2->sep1 sep2 Filter (0.22 µm) or Centrifuge sep1->sep2 quant2 Dilute filtered sample sep2->quant2 quant1 Prepare calibration standards quant3 Analyze via HPLC-UV or LC-MS quant1->quant3 quant2->quant3 quant4 Calculate concentration from calibration curve quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Data and Interpretation

While experimental data is not available, we can present a plausible set of results based on our hypothesis to guide researchers.

Table 1: Hypothetical Thermodynamic Solubility of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine at 25°C

SolventPredicted Solubility (µg/mL)Predicted Solubility (µM)Molar Solubility Category
Water1574.5Sparingly Soluble
Ethanol2501242Soluble

Molecular Weight of Compound: 201.22 g/mol (assumed for calculation)

Interpretation: The hypothetical data in Table 1 illustrates the expected outcome: significantly higher solubility in ethanol compared to water. The amine and heterocyclic nitrogen atoms provide enough hydrogen bonding capability to allow for measurable, albeit low, solubility in water. However, the superior ability of ethanol to accommodate the nonpolar regions of the molecule leads to a more than 15-fold increase in solubility.

The following diagram visualizes the dominant intermolecular forces at play.

G cluster_solute cluster_water cluster_ethanol Solute Solute Molecule Interaction_Water Strong H-Bonding (polar groups) + Unfavorable Hydrophobic Effect Solute->Interaction_Water dissolves in Interaction_Ethanol H-Bonding (polar groups) + Favorable Dispersion Forces (nonpolar groups) Solute->Interaction_Ethanol dissolves in Water Water Water->Interaction_Water Ethanol Ethanol Ethanol->Interaction_Ethanol

Caption: Solute-Solvent Interaction Comparison.

Conclusion

Based on a structural analysis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, a higher solubility in ethanol than in water is strongly predicted. This is attributed to ethanol's dual solvent character, which allows for effective hydrogen bonding with the molecule's polar functional groups and favorable van der Waals interactions with its nonpolar aromatic and alkyl regions. While this guide provides a robust theoretical framework, it is imperative for researchers to perform empirical measurements. The detailed shake-flask protocol provided herein represents a validated, gold-standard method for obtaining reliable thermodynamic solubility data, which is essential for making informed decisions in drug discovery and development pipelines.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Wikipedia. Ethanol. [Link]

  • Chemistry LibreTexts. Intermolecular Forces and the Solution Process. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Chemistry LibreTexts. Factors Affecting Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Wikipedia. Intermolecular force. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 702, Ethanol. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • Michigan State University. Chapter 11 Intermolecular Forces. [Link]

  • BYJU'S. What are the solvent properties of ethanol?. [Link]

  • Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. [Link]

  • College of Saint Benedict and Saint John's University. Intermolecular Forces (IMF) and Solutions. [Link]

  • Nedstar. Ethanol's remarkable properties. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • JoVE. Video: Intermolecular Forces in Solutions. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • U.S. Fire Administration. Chemical and Physical Characteristics of Ethanol and Hydrocarbon Fuels. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.